1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea
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Description
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C23H29N3O5 and its molecular weight is 427.501. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Compounds related to 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea have been investigated for their anticancer properties. For instance, certain tetrahydroisoquinoline derivatives have shown activity against prostate cancer cells by inhibiting the TRPM8 channel receptor. These derivatives have demonstrated selectivity and effectiveness in reducing the growth of LNCaP prostate cancer cells without affecting non-tumor prostate cells, suggesting their potential application in prostate cancer treatment (De Petrocellis et al., 2016). Additionally, novel 4-aminoquinazoline derivatives containing urea moiety have exhibited excellent antitumor activity against various human cancer cell lines, indicating their potential as targeted therapeutic agents (Li et al., 2019).
Enzyme Inhibition
Research has also focused on the enzyme inhibitory effects of compounds similar to this compound. For example, coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) effectively. These compounds have demonstrated potential for treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Kurt et al., 2015).
Receptor Antagonism
Another area of research involves the antagonism of specific receptors. Tetrahydroisoquinoline derivatives have been identified as selective antagonists of the TRPM8 channel receptor, with implications for prostate cancer therapy. These compounds' selectivity and effectiveness underscore their potential utility in developing treatments targeting specific receptors involved in cancer progression (De Petrocellis et al., 2016).
Properties
IUPAC Name |
1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-14(2)22(27)26-10-6-7-15-8-9-16(11-18(15)26)24-23(28)25-17-12-19(29-3)21(31-5)20(13-17)30-4/h8-9,11-14H,6-7,10H2,1-5H3,(H2,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPSQOXRIDQWRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.